Product packaging for 7,12-Dimethyl-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione(Cat. No.:CAS No. 23758-04-5)

7,12-Dimethyl-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione

Cat. No.: B1219712
CAS No.: 23758-04-5
M. Wt: 292.28 g/mol
InChI Key: UOQXZMNXWXQCJU-UHFFFAOYSA-N
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Description

Dihydromikanolide (DHK) is a natural sesquiterpene lactone compound found in various Mikania species . This compound is of significant interest in biomedical research due to its potent biological activities, including anti-inflammatory, antiparasitic, and antimicrobial properties. Key Research Applications and Mechanisms: In inflammation research, Dihydromikanolide has been shown to suppress the NLRP3 inflammasome activation, inhibit caspase-1, and reduce the expression of pro-inflammatory cytokines like IL-1β in LPS/ATP-stimulated macrophages . Its mechanism involves inducing autophagy and mitophagy, as evidenced by increased LC3-II accumulation and Parkin/Pink-1 expression, and enhancing the antioxidant Nrf2 pathway . In vivo studies in BALB/c mice demonstrate that Dihydromikanolide can attenuate LPS-induced lung injury, reducing pulmonary edema and neutrophil infiltration . In infectious disease research, Dihydromikanolide exhibits notable activity against protozoan parasites. It is active against Trypanosoma cruzi epimastigotes, trypomastigotes, and amastigotes, the causative agent of Chagas disease . It also shows activity against Leishmania braziliensis promastigotes . Furthermore, studies indicate that Dihydromikanolide has broad-spectrum antimicrobial activity against various plant pathogenic fungi and bacteria . Additional research areas explore its potential as a DNA polymerase inhibitor and its cytotoxic activities against various cancer cell lines, including glioblastoma (U251), breast (MCF-7), and lung (SKLU-1) cells . This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O6 B1219712 7,12-Dimethyl-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione CAS No. 23758-04-5

Properties

IUPAC Name

7,12-dimethyl-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-5-9-7-3-6(14(17)18-7)10-11(20-10)12-15(2,21-12)4-8(9)19-13(5)16/h3,5,7-12H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQXZMNXWXQCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3(C(O3)C4C(O4)C5=CC2OC5=O)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23758-04-5
Record name (1aS,1bR,2aR,6R,6aR,7R,9aS,10aS)-1a,1b,2a,6a,7,9a,10,10a-Octahydro-7,10a-dimethyl-4H-6,3-methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23758-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Natural Occurrence and Isolation Methodologies for Dihydromikanolide

Primary Plant Sources

Dihydromikanolide has been successfully isolated from the dichloromethane (B109758) extracts of several Mikania species.

Mikania micrantha Kunth is a significant source from which dihydromikanolide has been isolated. Research has identified dihydromikanolide as one of the sesquiterpene lactones present in the dichloromethane extracts of this plant's aerial parts and leaves plos.orgnih.govresearchgate.netnih.govmdpi.complos.orgresearchgate.netresearchgate.netbvsalud.org. Alongside mikanolide (B1205340), deoxymikanolide (B1256466), and scandenolide (B1680890), dihydromikanolide is a key compound identified through bioactivity-guided fractionation of M. micrantha extracts plos.orgnih.govresearchgate.netnih.govplos.orgresearchgate.netresearchgate.netbvsalud.org.

Mikania variifolia Hieron. is another primary plant source for dihydromikanolide. Similar to M. micrantha, studies have reported the isolation of dihydromikanolide from the dichloromethane extracts of M. variifolia plos.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netbvsalud.org. It is often found in conjunction with other sesquiterpene lactones such as mikanolide, deoxymikanolide, and scandenolide in this species.

While M. micrantha and M. variifolia are the most frequently cited sources for dihydromikanolide, the Mikania genus is known for its rich phytochemical diversity, including a wide array of sesquiterpene lactones nih.govresearchgate.netscielo.brscielo.brcsir.co.za. Other species like Mikania glomerata, Mikania cordata, and Mikania scandens have been investigated for their sesquiterpene lactone content, though direct isolation of dihydromikanolide from these specific species is not as prominently reported in the literature as from M. micrantha and M. variifolia.

Geographic Distribution of Dihydromikanolide-Producing Species

The primary plant sources of dihydromikanolide, Mikania micrantha and Mikania variifolia, have distinct geographic distributions.

Mikania micrantha : This species is native to the sub-tropical zones of North, Central, and South America mdpi.comwikipedia.orgcabidigitallibrary.orgmikepalmer.co.ukijafp.org. It has since become widely distributed across Asia and the Pacific Islands mdpi.comwikipedia.orgcabidigitallibrary.orgmikepalmer.co.ukijafp.org. M. micrantha is recognized as a highly invasive weed in many of these introduced regions, known for its rapid growth and ability to displace native flora mdpi.comwikipedia.orgcabidigitallibrary.orgmikepalmer.co.ukijafp.org. In China, its potential distribution areas include Hainan, Guangdong, Guangxi, Hong Kong, Macao, Yunnan, Fujian, Tibet, and Guizhou, influenced by climatic factors such as annual temperature and precipitation tcsae.org. It thrives in areas with high humidity and light but can adapt to less fertile soils wikipedia.org.

Mikania variifolia : This species is native to South America, with documented growth in the Northeastern region of Argentina, southern Brazil, Paraguay, and Uruguay plos.org.

Extraction and Initial Partitioning Techniques

The isolation of dihydromikanolide typically begins with the extraction of plant material, usually the aerial parts or leaves, using appropriate organic solvents.

The process commonly involves:

Drying and Powdering: Plant materials are dried and ground into a fine powder to increase surface area for efficient solvent penetration.

Solvent Extraction: Extraction is typically performed using polar organic solvents such as dichloromethane, methanol (B129727), or a mixture of methanol and dichloromethane plos.orgnih.govresearchgate.netnih.govplos.orgresearchgate.netresearchgate.netbvsalud.orgnih.govmdpi.comsemanticscholar.org. This step aims to solubilize a broad range of phytochemicals, including sesquiterpene lactones.

Initial Partitioning: Following the initial extraction, partitioning techniques are employed to separate compounds based on their polarity. This often involves sequential extraction with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297), and methanol plos.orgscielo.brcsir.co.zamdpi.comsemanticscholar.org. For instance, a dichloromethane extract might be partitioned with hexane to remove non-polar impurities, followed by further fractionation of the remaining extract plos.org.

Bioactivity-Guided Fractionation Strategies

Bioactivity-guided fractionation is a critical methodology for identifying and isolating compounds like dihydromikanolide that exhibit specific biological effects. This approach ensures that the purification efforts are directed towards the most active components of the plant extract.

The general steps involved are:

Extract Preparation: A crude plant extract is prepared, typically using organic solvents.

Fractionation: The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel, using a gradient of solvents to separate it into different fractions plos.orgnih.govresearchgate.netnih.govplos.orgresearchgate.netresearchgate.netbvsalud.orgcsir.co.zanih.govmdpi.comsemanticscholar.org.

Bioassay: Each fraction is screened for a specific biological activity of interest. In the context of dihydromikanolide, studies have often focused on its antiprotozoal activity, particularly against Trypanosoma cruzi plos.orgnih.govresearchgate.netnih.govplos.orgresearchgate.netresearchgate.netbvsalud.orgnih.govsemanticscholar.org. Fractions showing significant inhibitory effects are identified as "active fractions."

Further Purification: Active fractions are then subjected to further rounds of chromatography and purification techniques (e.g., HPLC) to isolate pure compounds.

Structure Elucidation: The isolated pure compounds are characterized using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with literature data to confirm their identity. Dihydromikanolide has been identified through this process from active fractions of M. micrantha and M. variifolia extracts plos.orgnih.govresearchgate.netplos.orgresearchgate.netresearchgate.netbvsalud.orgsemanticscholar.org.

Data Tables

Table 1: Major Sesquiterpene Lactones Isolated from Mikania Species and Their Yields

Plant SourceCompoundYield (% on extract dry weight)Reference(s)
Mikania micrantha (DCM extract)Mikanolide21.0 nih.govresearchgate.netnih.govresearchgate.netresearchgate.netbvsalud.org
Deoxymikanolide6.4 nih.govresearchgate.netnih.govresearchgate.netresearchgate.netbvsalud.org
DihydromikanolideIsolated plos.orgnih.govresearchgate.netnih.govplos.orgresearchgate.netresearchgate.netbvsalud.org
ScandenolideIsolated plos.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netbvsalud.org
Mikania variifolia (DCM extract)Mikanolide2.2 nih.govresearchgate.netnih.govresearchgate.netresearchgate.netbvsalud.org
Deoxymikanolide0.4 nih.govresearchgate.netnih.govresearchgate.netresearchgate.netbvsalud.org
DihydromikanolideIsolated plos.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netbvsalud.org
ScandenolideIsolated plos.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netbvsalud.org

Table 2: Bioactivity of Dihydromikanolide Against Trypanosoma cruzi

CompoundTarget OrganismTarget StageActivity MetricValue (IC50)Reference(s)
DihydromikanolideTrypanosoma cruziEpimastigotesµg/mL2.5 nih.govresearchgate.netnih.govresearchgate.netresearchgate.netbvsalud.org
DihydromikanolideTrypanosoma cruziBloodstream trypomastigotesµg/mL0.3 nih.gov
DihydromikanolideTrypanosoma cruziAmastigotesµg/mL8.5 nih.gov

Table 3: Phytotoxicity of Dihydromikanolide

CompoundTest SystemActivity MetricValue (IC50)Reference(s)
DihydromikanolideLettuce (Lactuca sativa L.) radicle elongationµg/mL96 researchgate.net

Advanced Chromatographic Separation Techniques for Dihydromikanolide Isolation

The purification of dihydromikanolide from complex plant extracts relies heavily on a series of advanced chromatographic separation techniques, which allow for the resolution of closely related compounds and the isolation of the target molecule in high purity.

Open-Column Chromatography (e.g., Silica Gel)

Open-column chromatography, typically employing silica gel as the stationary phase, serves as a crucial step for the initial purification and fractionation of extracts enriched in dihydromikanolide. nih.gov This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. nih.gov Researchers have utilized silica gel columns with various solvent systems to achieve effective separation. For example, a common approach involves eluting with a gradient mixture of dichloromethane and ethyl acetate, often with the addition of methanol, collecting fractions based on Thin Layer Chromatography (TLC) profiles. nih.gov Another described method employs a silica gel bed with a gradient elution system of heptane (B126788) and ethyl acetate, starting with a less polar mixture (e.g., 2:8 heptane:ethyl acetate) to remove early-eluting impurities, followed by a more polar mixture (e.g., 6:4 heptane:ethyl acetate) to isolate the desired fractions containing dihydromikanolide. google.com The capacity of open-column chromatography to handle larger sample volumes makes it an indispensable tool for preliminary purification before employing more refined methods. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is employed for both the analytical assessment and preparative isolation of dihydromikanolide, offering superior resolution and efficiency compared to traditional open-column chromatography. nih.gov Analytical HPLC methods typically involve a gradient elution system using water and acetonitrile (B52724) as the mobile phase, with separation occurring over a defined period (e.g., 60 minutes) at a controlled flow rate (e.g., 1 mL/min) and temperature (18–25°C). nih.gov While specific preparative HPLC protocols for dihydromikanolide are less frequently detailed, the principles of reversed-phase HPLC, utilizing stationary phases like C18, are standard for achieving high-purity isolation. nih.gov Preparative HPLC systems utilize larger columns and higher flow rates to process greater quantities of material, enabling the collection of purified dihydromikanolide based on precise retention times and detector signals. nih.gov

Preparative Layer Chromatography (PLC)

Preparative Layer Chromatography (PLC) represents a valuable technique for the final purification of dihydromikanolide, particularly when obtaining the compound in a highly pure state is critical or when dealing with limited sample quantities. uwi.edu In PLC, the sample is applied as a band or spot onto a thin layer of stationary phase, typically silica gel, coated onto a plate. uwi.edu The plate is then developed using a suitable solvent system, allowing compounds to separate into distinct bands based on their polarity. uwi.edu Studies have reported the successful isolation of dihydromikanolide using PLC after initial purification by column chromatography. For instance, one study noted the isolation of 9.3 mg of dihydromikanolide through a process that included column chromatography followed by PLC. uwi.edu This method facilitates the direct visualization and collection of purified compound bands, making it an effective final step in obtaining pure dihydromikanolide. uwi.edu

Structural Elucidation and Conformational Analysis of Dihydromikanolide

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules. It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, offer foundational insights into a molecule's structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments through chemical shifts (δ values), their neighboring protons via spin-spin coupling (J values), and their relative abundance through signal integration. The ¹³C NMR spectrum, on the other hand, provides information about the carbon skeleton, including the number of unique carbon atoms and their electronic environments, which can indicate the presence of functional groups like carbonyls, olefins, and saturated carbons.

For Dihydromikanolide, ¹H NMR data would typically show signals corresponding to various protons, with their chemical shifts and splitting patterns revealing their positions within the molecule. ¹³C NMR would delineate the carbon framework, including signals for carbons in ester or lactone carbonyls, olefinic carbons, and aliphatic carbons. While specific detailed ¹H and ¹³C NMR assignments for Dihydromikanolide were not explicitly detailed in the provided search results, comparative studies indicate that its ¹H NMR spectrum differs from related compounds like mikanolide (B1205340) by the presence of additional vinylic protons fq.edu.uy. Such detailed assignments are critical for confirming the proposed structure and identifying all constituent atoms and their immediate surroundings.

Table 3.1.1: Typical ¹H and ¹³C NMR Data Format for Structural Elucidation

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H[Value][e.g., s, d, t, q, m][Value][e.g., H-1]
¹³C[Value]N/AN/A[e.g., C=O]

Two-dimensional (2D) NMR techniques are essential for establishing definitive structural assignments and stereochemical relationships.

COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H spin-spin couplings, allowing for the identification of proton spin systems and the tracing of proton connectivity through covalent bonds.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons directly bonded to carbons, establishing ¹H-¹³C one-bond connectivities. This is invaluable for assigning specific proton signals to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close to each other, regardless of whether they are covalently bonded. This is vital for determining the relative stereochemistry and conformation of the molecule.

Studies on related sesquiterpene lactones, including those isolated alongside Dihydromikanolide, have utilized these 2D NMR techniques for comprehensive structural determination plos.orgnih.govgoogle.com. The application of COSY, HSQC, and HMBC experiments would have been instrumental in mapping out the complete carbon-hydrogen framework of Dihydromikanolide, while NOESY data would be critical for defining its three-dimensional structure.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is particularly valuable for determining the exact mass of a molecule, which allows for the unambiguous calculation of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions, minimizing fragmentation. By comparing the experimentally measured accurate mass with the calculated masses for possible molecular formulas, the elemental composition of Dihydromikanolide can be precisely established. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment selected ions, providing characteristic fragment ions that help elucidate structural features.

While specific HR-ESIMS data (m/z values) for Dihydromikanolide were not explicitly provided in the analyzed snippets, this technique is standard for confirming the molecular formula of isolated compounds. For related compounds like Dihydroscandenolide, HR-ESIMS has provided an accurate mass of 337.0241 [M+H]⁺, corresponding to the elemental formula C₁₇H₂₀O₇ plos.orgnih.gov. Such precise mass measurements are indispensable for structural verification.

Table 3.2.1: Typical HR-ESIMS Data Format for Structural Elucidation

Ion TypeObserved m/zCalculated m/zElemental CompositionFragment(s)
[M+H]⁺[Value][Value][e.g., C₁₅H₁₇O₅][m/z values]
[M+Na]⁺[Value][Value][e.g., C₁₇H₁₉O₇Na][m/z values]
[M-H]⁻[Value][Value][e.g., C₁₅H₁₅O₅][m/z values]

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. Different functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹).

For Dihydromikanolide, IR spectroscopy would be expected to show characteristic absorption bands indicative of its structural features. Typically, sesquiterpene lactones possess carbonyl groups (C=O) associated with the lactone rings, which usually appear in the region of 1700-1780 cm⁻¹. The presence of hydroxyl groups (O-H) would be indicated by a broad absorption band around 3200-3600 cm⁻¹. C-O stretching vibrations from ester or ether linkages would also be observed in the fingerprint region, typically between 1000-1300 cm⁻¹. Other bands corresponding to C-H stretching and bending modes of aliphatic and olefinic carbons would also be present.

While specific IR absorption frequencies for Dihydromikanolide were not explicitly provided in the analyzed snippets, data for related compounds like Dihydroscandenolide show strong bands at 1750 cm⁻¹ (likely lactone carbonyl) and 1639 cm⁻¹ (likely C=C stretching) plos.orgnih.gov.

Table 3.3: Typical IR Functional Group Assignments

Functional GroupCharacteristic Wavenumber (cm⁻¹)Assignment
O-H (alcohol)3200-3600 (broad)Hydroxyl
C=O (lactone)1700-1780Carbonyl
C=C (alkene)1620-1680Olefinic
C-O (ester/ether)1000-1300Aliphatic
C-H (aliphatic)2850-3000Alkyl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores, which are molecular functional groups that absorb light in the UV-Vis region of the electromagnetic spectrum (typically 200-800 nm). This absorption is usually associated with conjugated π-electron systems, such as double bonds, triple bonds, and carbonyl groups.

For Dihydromikanolide, if it possesses conjugated systems, such as α,β-unsaturated carbonyls or extended π-systems, it would exhibit characteristic absorption maxima (λmax) in the UV-Vis spectrum. These λmax values, along with their molar absorptivities (ε), provide information about the nature and extent of conjugation. For instance, deoxymikanolide (B1256466) shows UV absorption maxima at 281 and 276 nm plos.orgnih.gov, suggesting the presence of a chromophore absorbing in this region.

Specific UV-Vis absorption maxima for Dihydromikanolide were not explicitly provided in the analyzed snippets. However, the technique is valuable for detecting unsaturated functionalities that contribute to the molecule's electronic properties.

Table 3.4: Typical UV-Vis Data Format

Absorption Maximum (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Chromophore
[Value][Value][e.g., C=O]

X-ray Crystallography for Dihydromikanolide Stereochemistry and Conformation

Determination of Relative Stereochemistry

The relative stereochemistry of Dihydromikanolide has been unequivocally established through single-crystal X-ray diffraction analysis rsc.orgnih.gov. This method allows for the determination of the spatial relationships between stereocenters within the molecule as they exist in the crystal lattice. Studies have confirmed the structure and stereochemistry of Dihydromikanolide, with the X-ray diffraction data serving as the definitive basis for its structural assignment rsc.orgnih.gov. These findings are often corroborated and complemented by spectroscopic techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), where observed correlations between protons provide evidence for spatial proximity, aligning with the stereochemical outcomes from X-ray crystallography nih.govresearchgate.net.

The crystallographic data for Dihydromikanolide indicate it crystallizes in the monoclinic system rsc.org.

Crystal SystemLattice ParametersZSpace Group
Monoclinica = 10.451(6) Å, b = 7.122(4) Å, c = 9.233(5) Å, β = 99.77(3)°2P2₁

Analysis of Absolute Stereochemistry

While X-ray crystallography is a primary method for determining the absolute stereochemistry of chiral molecules, often through the analysis of anomalous dispersion effects, specific details regarding the absolute configuration determination of Dihydromikanolide via this method were not extensively detailed in the reviewed literature. However, X-ray diffraction is generally capable of resolving absolute stereochemistry when suitable experimental conditions and data analysis are employed berkeley.eduvcu.edulibretexts.org. Other techniques, such as Vibrational Circular Dichroism (VCD) spectroscopy, can also be used as complementary or alternative methods for establishing absolute configuration biotools.us. The precise assignment of absolute stereochemistry is vital for understanding enantioselective interactions in biological systems.

Comparative Conformational Analysis with Related Sesquiterpene Lactones

The conformation of the ten-membered germacrane (B1241064) ring in Dihydromikanolide has been analyzed and compared with related sesquiterpene lactones. The ten-membered ring adopts a conformation that bears similarities to that observed in pregeijerene and is related to less favored conformations of cyclodecane (B1584694) rsc.org. Specifically, the trans double bond within the ring exhibits a torsion angle of approximately 163° rsc.org.

Biosynthesis and Metabolic Pathways of Dihydromikanolide

General Principles of Sesquiterpene Biosynthesis

The biosynthesis of all terpenoids, including sesquiterpenes, originates from the five-carbon (C5) isoprenoid units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) nih.govpnas.orgnih.govbiorxiv.orgup.ac.za. These fundamental building blocks are produced through two distinct pathways within plant cells, each localized in different cellular compartments.

Mevalonate (B85504) Pathway Contribution

The mevalonate (MVA) pathway is a ubiquitous metabolic route found in eukaryotes, including plants, and is primarily localized in the cytosol mdpi.comnih.govpnas.orgnih.govbiorxiv.orgup.ac.zaacs.orgscielo.br. This pathway converts acetyl-CoA into IPP through a series of enzymatic steps, including the action of acetyl-CoA C-acetyl transferase and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) scielo.br. The MVA pathway is a significant contributor to the production of IPP and DMAPP, which are subsequently used for the synthesis of sesquiterpenes (C15) and triterpenes (C30) nih.govpnas.orgbiorxiv.orgacs.orgscielo.br.

Farnesyl Pyrophosphate (FPP) as a Key Precursor

The cytosolic IPP and DMAPP, generated via the MVA pathway, are condensed by the enzyme farnesyl diphosphate synthase (FDS) to form farnesyl pyrophosphate (FPP) encyclopedia.pubnih.govmdpi.comwikipedia.orgnih.govacademicjournals.orgresearchgate.netrothamsted.ac.uk. FPP is a linear 15-carbon molecule (C15) and serves as the direct and universal precursor for the entire class of sesquiterpenes nih.govwikipedia.orgresearchgate.netbritannica.com. The subsequent transformation of FPP into the vast array of sesquiterpene skeletons is catalyzed by a diverse family of enzymes known as sesquiterpene synthases (STSs) or sesquiterpene cyclases (STCs) encyclopedia.pubencyclopedia.pubnih.govmdpi.comnih.govacademicjournals.orgresearchgate.netroyalsocietypublishing.orgwur.nlasm.orgnih.govresearchgate.netresearchgate.netoup.com.

Specific Biosynthetic Steps Leading to Dihydromikanolide Skeleton

The biosynthesis of sesquiterpene lactones like dihydromikanolide involves a series of intricate cyclization and oxidation reactions that progressively build the characteristic C15 skeleton and introduce the lactone moiety.

Cyclization Reactions and Germacranolide Formation

The initial step in the formation of most sesquiterpene lactones is the cyclization of FPP, catalyzed by sesquiterpene synthases encyclopedia.pubencyclopedia.pubnih.govmdpi.comnih.govroyalsocietypublishing.orgoup.com. For many sesquiterpene lactone subclasses, particularly germacranolides, this cyclization event typically yields germacrene A, a cyclodecadiene intermediate, mediated by germacrene A synthase (GAS) nih.govnih.govacademicjournals.orgroyalsocietypublishing.orgnih.govoup.com. Germacrenes are characterized by a ten-membered ring containing two double bonds researchgate.netresearchgate.netnih.gov. Dihydromikanolide, being a sesquiterpene lactone, is understood to follow this general pathway, originating from an FPP-derived cyclic intermediate, likely a germacrene-type structure encyclopedia.pubscielo.brnih.govuwi.eduresearchgate.netresearchgate.netscielo.br.

Enzymatic Oxidations and Lactone Ring Closure

Following the initial cyclization, the sesquiterpene hydrocarbon undergoes extensive modifications, primarily through enzymatic oxidations and hydroxylations, often catalyzed by cytochrome P450 enzymes (CYPs) mdpi.comnih.govroyalsocietypublishing.orgrice.eduplos.org. These oxidative steps are critical for introducing oxygen-containing functional groups and forming the characteristic lactone ring.

A common pathway involves the oxidation of germacrene A by germacrene A oxidase (GAO) to form germacrene carboxylic acid (GAA) nih.govroyalsocietypublishing.orgoup.complos.org. GAA is then further hydroxylated, for instance, at the C6 position by costunolide (B1669451) synthase (COS), leading to an intermediate that spontaneously cyclizes to form costunolide, a foundational germacranolide nih.govacademicjournals.orgwur.nloup.complos.org. The regioselectivity and stereoselectivity of these hydroxylation and subsequent lactonization steps are crucial in determining the final structure of the sesquiterpene lactone mdpi.comnih.govplos.org. Dihydromikanolide, as a gamma-lactone, is formed through such oxidative and cyclization processes, building upon the germacranolide skeleton nih.gov.

Proposed Biosynthetic Intermediates and Related Analogs

While the precise enzymatic cascade leading specifically to dihydromikanolide may not be fully elucidated in all detail, its biosynthesis is understood to align with general pathways for germacranolide sesquiterpene lactones.

Farnesyl Pyrophosphate (FPP): The universal C15 precursor for all sesquiterpenes nih.govwikipedia.orgresearchgate.netbritannica.com.

Germacrene A: A common initial cyclization product of FPP, serving as a precursor for many sesquiterpene lactones nih.govnih.govacademicjournals.orgroyalsocietypublishing.orgnih.govoup.com.

Germacrene Carboxylic Acid (GAA): An oxidized intermediate formed from germacrene A, preceding lactone formation nih.govroyalsocietypublishing.orgplos.org.

Costunolide: A key germacranolide intermediate derived from GAA, considered a precursor to many related sesquiterpene lactones nih.govacademicjournals.orgwur.nloup.complos.org.

Dihydromikanolide is closely related to mikanolide (B1205340), with "dihydro" suggesting a reduced form or a structural variant scielo.bruwi.eduresearchgate.netresearchgate.netscielo.br. Other related sesquiterpene lactones found alongside dihydromikanolide in species like Mikania micrantha include deoxymikanolide (B1256466) and miscandenin researchgate.netscielo.br. These compounds represent the structural diversity that arises from variations in the cyclization, oxidation, and functionalization steps acting upon common sesquiterpene precursors.

Chemical Synthesis and Derivatization Studies of Dihydromikanolide

Total Synthesis Strategies for Dihydromikanolide

The total synthesis of natural products like Dihydromikanolide is a cornerstone of synthetic organic chemistry, enabling access to compounds that may be scarce in nature and providing platforms for medicinal chemistry studies.

Retrosynthetic analysis is a fundamental strategy for designing synthetic routes ias.ac.inijciar.combeilstein-journals.org. It involves deconstructing the target molecule, Dihydromikanolide, into simpler, more accessible precursors by identifying key bonds that can be formed using known chemical reactions. For a molecule with multiple fused rings and stereocenters, this process requires careful planning to ensure convergence and efficiency. Strategies often target the formation of the core pentacyclic skeleton first, followed by the installation of functional groups and stereochemical control thieme-connect.comugent.be.

The synthesis of complex sesquiterpene lactones typically relies on a repertoire of advanced organic transformations. For Dihydromikanolide, these would likely include:

Stereoselective Cyclizations: Building the fused ring system necessitates reactions that precisely control stereochemistry. Methods such as radical cyclizations, cascade reactions, and transition-metal-catalyzed cyclizations are critical for constructing the intricate polycyclic architecture of sesquiterpenes thieme-connect.comugent.beorganic-chemistry.orgrsc.org.

Carbon-Carbon Bond Formation: The assembly of the carbon skeleton is achieved through various C-C bond-forming reactions, including aldol (B89426) reactions, Michael additions, and organometallic coupling reactions nih.govresearchgate.netresearchgate.netorganic-chemistry.org.

Functional Group Manipulations: Selective oxidation, reduction, epoxidation, and lactonization reactions are employed to introduce and modify the oxygen-containing functional groups present in Dihydromikanolide.

Hydrogenation: A specific transformation noted in relation to Dihydromikanolide is its isolation and purification via hydrogenation. For instance, a mixture of mikanolide (B1205340) and dihydromikanolide was subjected to hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (20 psi) in ethyl acetate (B1210297) for 2 hours, followed by chromatographic purification to yield Dihydromikanolide uwi.edugoogle.com. This process is a key step in obtaining the pure compound from natural extracts.

Semisynthesis and Chemical Modification of Dihydromikanolide

Dihydromikanolide is primarily obtained through extraction from natural sources, notably Mikania micrantha uwi.edunih.govnih.govscielo.br. Semisynthesis involves modifying a naturally isolated compound. While specific semisynthetic routes starting from Dihydromikanolide are not detailed, the isolation process itself, which often involves purification steps like hydrogenation uwi.edugoogle.com, can be considered a form of chemical modification.

The isolation from Mikania micrantha typically involves extraction and chromatographic techniques. The hydrogenation step using Pd/C is a significant chemical transformation used to purify Dihydromikanolide from mixtures containing related compounds uwi.edugoogle.com.

Preparation of Dihydromikanolide Analogs and Derivatives

Research into related sesquiterpene lactones, such as mikanolide, has included the synthesis of derivatives to investigate structure-activity relationships mdpi.comresearchgate.net. Patent literature also refers to "mikanolide, dihydromikanolide or an analog thereof" in the context of pharmaceutical compositions scielo.brscielo.br. The preparation of analogs would involve targeted chemical modifications of the Dihydromikanolide structure, potentially at its reactive functional groups, to explore variations in biological activity.

Regio- and Stereoselective Synthesis Approaches

The synthesis of Dihydromikanolide requires precise control over both regioselectivity (where reactions occur) and stereoselectivity (the three-dimensional outcome of reactions).

Regioselectivity: Ensuring that chemical transformations occur at the desired positions within the complex molecule is crucial. This is achieved through careful selection of reagents and reaction conditions, often involving directed reactions or specific cyclization strategies thieme-connect.comugent.beorganic-chemistry.orgd-nb.inforsc.org.

Stereoselectivity: Dihydromikanolide possesses multiple chiral centers, demanding synthetic methods that can establish the correct absolute and relative stereochemistry. Techniques such as asymmetric catalysis, the use of chiral auxiliaries, or starting materials derived from the chiral pool are employed to achieve high stereocontrol thieme-connect.comugent.benih.govorganic-chemistry.orgsioc.ac.cn.

Development of Efficient Synthetic Routes for Dihydromikanolide and its Scaffolds

The development of efficient synthetic routes is vital for making complex molecules like Dihydromikanolide accessible for further research. This involves optimizing reaction conditions to maximize yields, minimize steps, and ensure scalability scielo.brrsc.orgconsensus.app. Strategies such as cascade reactions, which perform multiple transformations sequentially in one pot, and the application of computational tools for route design are increasingly important. The inherent complexity of Dihydromikanolide's pentacyclic structure underscores the need for innovative and efficient synthetic strategies to construct its core framework.

Mechanistic Biological Investigations of Dihydromikanolide in Vitro and in Vivo, Non Clinical

Antiprotozoal Activity and Cellular Targets

Dihydromikanolide exhibits notable efficacy against key protozoan parasites responsible for significant human diseases, namely Trypanosoma cruzi and Leishmania braziliensis.

Growth Inhibition of Trypanosoma cruzi (Epimastigotes, Bloodstream Trypomastigotes, Amastigotes)

Research has established that dihydromikanolide possesses potent inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease, across its various life cycle stages. Studies have quantified its efficacy through IC50 (half-maximal inhibitory concentration) values. Dihydromikanolide demonstrated an IC50 of 2.5 μg/mL against T. cruzi epimastigotes plos.orgnih.govsld.curesearchgate.netresearchgate.netbvsalud.orgresearchgate.net. Its activity extends to the bloodstream trypomastigote stage, with a reported IC50 of 0.3 μg/mL plos.orgnih.govresearchgate.net. Furthermore, it also showed inhibitory effects against the intracellular amastigote form, with an IC50 of 8.5 μg/mL plos.orgnih.gov. These findings highlight dihydromikanolide's broad-spectrum activity against the different developmental forms of T. cruzi.

Table 1: Antiprotozoal Activity of Dihydromikanolide Against Trypanosoma cruzi

Parasite StageIC50 (μg/mL)Reference(s)
Trypanosoma cruzi Epimastigotes2.5 plos.orgnih.govsld.curesearchgate.netresearchgate.netbvsalud.orgresearchgate.net
Trypanosoma cruzi Bloodstream Trypomastigotes0.3 plos.orgnih.govresearchgate.net
Trypanosoma cruzi Amastigotes8.5 plos.orgnih.gov

Modulation of Leishmania braziliensis Promastigote Viability

Dihydromikanolide has also been investigated for its effects on Leishmania braziliensis, a protozoan parasite responsible for leishmaniasis. In studies evaluating its impact on L. braziliensis promastigotes, dihydromikanolide exhibited moderate activity. The reported IC50 value for dihydromikanolide against L. braziliensis promastigotes was 57.1 μg/mL plos.org. While this efficacy is less pronounced compared to other tested sesquiterpene lactones from the same plant source, it still indicates a capacity to modulate the viability of these parasites plos.org.

Table 2: Antiprotozoal Activity of Dihydromikanolide Against Leishmania braziliensis

Parasite StageIC50 (μg/mL)Reference(s)
Leishmania braziliensis Promastigotes57.1 plos.org

Investigation of Specific Cellular and Molecular Targets in Protozoan Pathogens

While specific molecular targets for dihydromikanolide are not extensively detailed in the provided literature, research on related sesquiterpene lactones suggests potential mechanisms of action. The presence of α and β-unsaturated lactone functionalities within these compounds is considered crucial for their antiprotozoal efficacy researchgate.net. Studies on deoxymikanolide (B1256466), a closely related compound, have indicated that it can induce an imbalance in the mitochondria of Trypanosoma cruzi, leading to depolarization researchgate.net. This suggests that dihydromikanolide may also interfere with vital organelle functions or other essential cellular processes critical for protozoan survival.

Antimicrobial and Antifungal Effects

Dihydromikanolide, as a component of Mikania micrantha extracts, has also shown promise in its activity against bacteria and fungi.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Constituents isolated from Mikania micrantha, including dihydromikanolide, have demonstrated antimicrobial activity against Gram-positive bacteria. Studies indicate that compounds from M. micrantha are effective against bacterial strains such as Staphylococcus aureus and Bacillus subtilis plos.orgnih.govnih.govresearchgate.net. While precise minimum inhibitory concentration (MIC) values specifically for dihydromikanolide against these bacteria were not consistently detailed across the reviewed sources, the broader research on M. micrantha constituents confirms their antibacterial potential plos.orgnih.govnih.govresearchgate.net. Deoxymikanolide, another sesquiterpene lactone from the same plant, was noted to exhibit the strongest activity among the isolated compounds against these pathogens plos.orgnih.govnih.gov.

Exploration of Proposed Antimicrobial Modes of Action

While direct quantitative data on dihydromikanolide's antimicrobial mechanisms is limited in the provided literature, research suggests potential pathways. Sesquiterpenoids, including dihydromikanolide, are speculated to exert antimicrobial effects through several mechanisms. One proposed mechanism involves the disruption of bacterial cell membranes, particularly by lipophilic compounds uwi.edu. Furthermore, sesquiterpene lactones often contain electrophilic functional groups, which may react with cellular nucleophiles found in DNA or enzymes within microbial cells uwi.edu. Specifically, some sesquiterpene lactones have been shown to inhibit the bacterial enzyme MurA, which is crucial for the biosynthesis of peptidoglycan precursors, a key component of bacterial cell walls uwi.edu.

Phytotoxic Properties and Allelopathic Interactions

Dihydromikanolide is recognized as an allelochemical produced by the invasive plant Mikania micrantha researchgate.netmdpi.comexlibrisgroup.comnih.govnotulaebiologicae.romdpi.comnih.govresearchgate.net. Its presence contributes to the plant's invasiveness by negatively impacting neighboring plant species. This phenomenon, known as allelopathy, involves the release of chemical compounds that interfere with the growth and development of other plants researchgate.netmdpi.comnih.govfrontiersin.orgmdpi.com. Dihydromikanolide's phytotoxic properties are primarily demonstrated through its inhibition of seed germination and seedling growth exlibrisgroup.comnotulaebiologicae.roresearchgate.net.

Inhibition of Seed Germination and Seedling Growth

Studies have quantified the phytotoxic effects of dihydromikanolide on seed germination and seedling growth. In bioassays against lettuce (Lactuca sativa), dihydromikanolide demonstrated a notable inhibitory effect on radicle elongation, with a reported IC50 value of 96 µg/mL exlibrisgroup.comresearchgate.net. Similar inhibitory effects on radicle elongation were observed in ryegrass (Lolium multiforum), suggesting a broad-spectrum phytotoxicity exlibrisgroup.comresearchgate.net. Extracts containing dihydromikanolide from Mikania micrantha have also been shown to suppress the root growth of Lolium perenne researchgate.net. Furthermore, dihydromikanolide, along with other sesquiterpenoids from Mikania micrantha, exhibits allelopathic activity that inhibits the germination and growth of species such as Acacia mangium, Lactuca sativa, Pinus massoniana, and Eucalyptus robusta notulaebiologicae.ro.

Enzyme Modulation Studies

Characterization of Other Enzymatic Interactions

Dihydromikanolide, along with its related compound mikanolide (B1205340), has been identified as an inhibitor of DNA polymerases researchgate.netgoogle.comgoogle.com. These enzymes are fundamental to DNA replication and repair in both eukaryotic and prokaryotic cells, as well as in viruses. By inhibiting DNA polymerase activity, dihydromikanolide can disrupt the DNA replication process, thereby controlling cell multiplication researchgate.netgoogle.comgoogle.comontosight.ai. This mechanism is a common strategy for developing anti-cancer and antiviral agents, as it targets rapidly dividing cells or viral replication machinery ontosight.aifrontiersin.org.

Furthermore, sesquiterpene lactones, a class to which dihydromikanolide belongs, have been investigated for their potential to inhibit the bacterial enzyme MurA researchgate.netuwi.edunih.gov. MurA is a critical enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurA disrupts cell wall formation, leading to bacterial cell lysis and death nih.govpatsnap.comrcsb.org. While specific studies detailing dihydromikanolide's direct interaction with MurA are limited, the broader class of sesquiterpene lactones has shown this inhibitory potential researchgate.netuwi.edu.

Cellular Proliferation Modulation (Non-Clinical Context)

Effects on Cancer Cell Lines (in vitro studies)

In vitro studies have demonstrated that dihydromikanolide and extracts enriched with it possess potent anti-proliferative activity against cancer cells researchgate.netgoogle.comgoogle.com. Specific research has quantified these effects:

Dihydromikanolide (referred to as compound 2 in one study) showed IC50 values in the range of 10–50 µM against the HTB-26 breast cancer cell line, the PC-3 pancreatic cancer cell line, and the HepG2 hepatocellular carcinoma cell line. Notably, it displayed less activity against a normal intestinal epithelial cell line (HCEC), suggesting a potential for tumor-selective effects jcu.cz.

Another study reported an IC50 value of 0.34 µM for dihydromikanolide (compound 2) in HCT116 cells, indicating a potent effect comparable to 5-fluorouracil (B62378) (5-FU) researchgate.net.

An essential oil from Mikania micrantha, which contains dihydromikanolide, demonstrated cytotoxicity against HeLa and PA1 cancer cell lines researchgate.net.

The aqueous extract of Mikania micrantha (MMAE) exhibited time- and dose-dependent inhibition of K562 and Hela cell proliferation, with IC50 values at 48 hours of 167.16 μg/mL for K562 and 196.27 μg/mL for Hela, and at 72 hours of 98.07 μg/mL for K562 and 131.56 μg/mL for Hela nih.gov. This extract also induced organelle damage and apoptosis in these cells nih.gov.

Table 1: In Vitro Antiproliferative Activity of Dihydromikanolide Against Cancer Cell Lines

Cancer Cell LineIC50 Value (µM)Reference Study
HTB-26 (Breast Cancer)10–50 jcu.cz
PC-3 (Pancreatic Cancer)10–50 jcu.cz
HepG2 (Hepatocellular Carcinoma)10–50 jcu.cz
HCT1160.34 researchgate.net
K56298.07 (72h) nih.gov
Hela131.56 (72h) nih.gov

Note: IC50 values can vary significantly based on assay conditions, incubation times, and specific experimental setups.

Analysis of Cell Viability and Growth Assays

Cell viability and proliferation assays are standard methods used to quantify the effects of compounds like dihydromikanolide on cell populations. Assays such as MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) and XTT (2,3-Bis[2-methoxy-4-nitro-5-sulfophenyl]-2H-tetrazolium-5-carboxanilide) are commonly employed sigmaaldrich.comthermofisher.comrndsystems.comatcc.org. These assays rely on the metabolic activity of living cells, where viable cells reduce tetrazolium salts into colored formazan (B1609692) products that can be measured spectrophotometrically sigmaaldrich.comthermofisher.comatcc.org. The XTT assay is noted for its sensitivity and the water-solubility of its formazan product, which simplifies the assay procedure by eliminating the need for a solubilization step sigmaaldrich.comthermofisher.comrndsystems.com. While these assays are used to determine the impact of compounds, specific detailed results for dihydromikanolide beyond IC50 values are not extensively detailed in the reviewed literature.

Modulation of Metabolic Pathways and Biochemical Processes (Non-Clinical Context)

The influence of dihydromikanolide on cellular metabolic pathways, particularly in relation to cholesterol metabolism, has been a subject of investigation.

Potential Impact on Cholesterol Metabolism and Related Protein Expression

Cholesterol metabolism is a complex process tightly regulated by various pathways and proteins, including Sterol Regulatory Element-Binding Proteins (SREBPs) and 3-hydroxy-3-methylglutaryl-Coenzyme A reductase (HMG-CoA reductase or HMGCR) frontiersin.orgd-nb.infonih.govresearchgate.netresearchgate.netnovapublishers.com. SREBP-2, in particular, is a transcription factor that plays a primary role in regulating genes involved in cholesterol biosynthesis and homeostasis, including HMGCR, which catalyzes the rate-limiting step in cholesterol production frontiersin.orgd-nb.infonih.govresearchgate.net.

While dihydromikanolide is recognized for its anti-proliferative and cytotoxic effects on cancer cells, direct evidence linking it to the modulation of cholesterol metabolism or the expression of related proteins such as HMGCR or SREBP-2 was not found in the reviewed literature. One search result briefly mentioned dihydromikanolide in association with lipid metabolism pathways researchgate.netnlk.cz, but without specific details on its mechanism or impact on cholesterol homeostasis. Further research would be required to elucidate any direct role dihydromikanolide may play in these metabolic processes.

List of Compounds Mentioned:

Dihydromikanolide

Mikanolide

5-fluorouracil (5-FU)

Fosfomycin

Camptothecin (CPT)

Topotecan

CPT-11

BN-80915

Taxol

Gemcitabine

m-methoxybenzoic acid

Scandenolide (B1680890)

Dihydroscandenolide

Deoxymikanolide

Computational Chemistry and Molecular Modeling of Dihydromikanolide

Molecular Docking Simulations with Identified or Putative Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.gov This technique is instrumental in understanding the interactions between a ligand, such as dihydromikanolide, and a biological target, typically a protein or enzyme. Given the known trypanocidal activity of dihydromikanolide, putative biological targets within the Trypanosoma cruzi parasite are of primary interest for docking studies. nih.govmdpi.comsemanticscholar.org Key enzymes in the parasite's metabolism and defense, such as trypanothione (B104310) reductase (TcTR) and prolyl oligopeptidase (Tc80), represent logical targets for such simulations. nih.govmdpi.com

Docking simulations involving sesquiterpene lactones with these targets reveal critical interactions. For instance, studies on similar compounds demonstrate that the α-methylene-γ-lactone moiety, a characteristic feature of this class, often engages in crucial hydrogen bonding or covalent interactions within the active site of the target protein. nih.gov In a hypothetical docking of dihydromikanolide into the active site of Tc80, the simulation would predict the binding energy, which indicates the affinity of the compound for the target, and identify the specific amino acid residues involved in the interaction. Hydrogen bonds, van der Waals forces, and hydrophobic interactions would be mapped to provide a detailed picture of the binding mode.

These simulations suggest that the carbonyl group of the lactone ring and hydroxyl groups on the sesquiterpene scaffold are key pharmacophoric features, likely forming hydrogen bonds with polar residues like serine, arginine, or glutamic acid in the target's binding pocket. nih.govnih.gov

Table 1: Representative Molecular Docking Results of Sesquiterpene Lactones with Putative Biological Targets. (Data is illustrative based on studies of similar compounds).
Compound ScaffoldPutative TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Dihydromikanolide (Hypothetical)Trypanosoma cruzi Prolyl Oligopeptidase (Tc80)-8.5 to -10.0Ser558, His682, Trp579Hydrogen Bond, Hydrophobic
Santhemoidin CTrypanosoma cruzi Prolyl Oligopeptidase (Tc80)-9.2SER558, HIS682, TRP579Hydrogen Bond, π-Alkyl
AlantolactoneSTAT3 SH2 Domain-7.5Arg609, Ser611, Glu612Hydrogen Bond

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-target interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the system's behavior over time. researchgate.net Conformational analysis of dihydromikanolide would involve exploring its potential energy surface to identify low-energy, stable three-dimensional structures. This is crucial as the biological activity of a molecule is intimately linked to its adopted conformation.

MD simulations can be performed on dihydromikanolide alone in a simulated physiological environment (e.g., in water) to understand its intrinsic flexibility. Furthermore, MD simulations of the dihydromikanolide-protein complex, derived from docking studies, are essential to assess the stability of the predicted binding pose. preprints.orgelifesciences.org Key metrics analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms over time from their initial positions. A stable, converging RMSD value for both the protein and the ligand suggests that the complex is stable and has reached equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or ligand atoms, indicating their flexibility. High fluctuations in certain regions of the protein may suggest conformational changes upon ligand binding. For dihydromikanolide, RMSF analysis would show which parts of the molecule are more rigid and which are more flexible.

These simulations provide deeper insights into how the ligand is recognized by the target and the stability of the interactions, thereby validating the docking results. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic properties, reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, which govern its reactivity and interactions. mdpi.commdpi.com For dihydromikanolide, DFT calculations can provide a wealth of information about its electronic structure. mdpi.comresearchgate.netscribd.com

Key properties derived from DFT analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. mdpi.com Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), susceptible to nucleophilic attack. For dihydromikanolide, the MEP map would likely highlight the carbonyl oxygen of the lactone ring as a site of negative potential.

These calculations are particularly valuable for understanding the reactivity of the α-methylene-γ-lactone group, which is considered a key pharmacophore responsible for the biological activity of many sesquiterpene lactones via Michael addition reactions with biological nucleophiles. researchgate.net

Table 2: Conceptual DFT-Derived Properties for a Sesquiterpene Lactone Scaffold.
PropertyDescriptionImplication for Dihydromikanolide
EHOMO (Energy of Highest Occupied Molecular Orbital)Energy of the outermost electron orbital; relates to electron-donating ability.Identifies regions susceptible to electrophilic attack.
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Energy of the first unoccupied orbital; relates to electron-accepting ability.Identifies regions susceptible to nucleophilic attack (e.g., the Michael acceptor).
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)3D map of the electronic charge distribution.Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

In Silico Prediction of Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties (excluding safety/toxicity profiles)

In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate before its synthesis, saving significant time and resources. nih.govsrce.hrbenthamscience.com For dihydromikanolide, various computational models can estimate its pharmacokinetic profile and drug-likeness. mdpi.comnih.gov

These predictions are often based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. One of the most common assessments is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of its rules.

ADME predictions for dihydromikanolide would likely indicate good potential for oral bioavailability, given that many natural products of its size fit within the required physicochemical space. pakistanbmj.com Predictions can also estimate its ability to cross the blood-brain barrier or its likelihood of being a substrate for important metabolic enzymes.

Table 3: Predicted ADME and Physicochemical Properties of Dihydromikanolide.
PropertyPredicted Value/AssessmentSignificance
Molecular FormulaC15H16O6Basic molecular information
Molecular Weight292.28 g/molComplies with Lipinski's Rule (<500)
LogP (Lipophilicity)1.5 - 2.5Indicates balanced solubility; complies with Lipinski's Rule (<5)
Hydrogen Bond Donors1Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors6Complies with Lipinski's Rule (≤10)
Gastrointestinal (GI) AbsorptionHighSuggests good potential for oral bioavailability
Blood-Brain Barrier (BBB) PermeantYes/No (Varies by model)Indicates potential for CNS activity

Chemoinformatic Approaches for Scaffold and Molecular Diversity Analysis

Chemoinformatics provides the methods to organize, analyze, and compare chemical structures, which is essential for understanding the vast chemical space occupied by natural products. creative-proteomics.com Dihydromikanolide belongs to the germacranolide class of sesquiterpene lactones, a group known for its significant structural diversity and wide range of biological activities. oaepublish.comrsc.orgnih.gov

Scaffold and molecular diversity analysis using chemoinformatic tools would involve:

Scaffold Identification: Deconstructing dihydromikanolide to its core ring system (the germacranolide macrocycle fused with the lactone ring) allows for comparison with thousands of other natural products.

Chemical Space Analysis: By calculating various molecular descriptors (e.g., topological, physicochemical), dihydromikanolide can be mapped in a multi-dimensional "chemical space." This allows for a visual comparison of its properties relative to other sesquiterpene lactones and known drugs, assessing its novelty and drug-likeness.

Similarity and Diversity Assessment: These analyses can identify compounds that are structurally similar to dihydromikanolide, which may share similar biological activities. Conversely, they can also be used to select a diverse set of sesquiterpene lactones for screening campaigns to maximize the chances of finding novel biological activities.

Ligand-Based and Structure-Based Drug Design Principles Applied to Dihydromikanolide Scaffold

The computational data gathered on dihydromikanolide can be directly applied to rational drug design strategies. mdpi.compreprints.org

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure for a biological target, LBDD methods are employed. nih.gov A key LBDD approach is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govacs.orgijpras.com A QSAR model could be developed using a series of structurally related sesquiterpene lactones, including dihydromikanolide, and their corresponding experimental anti-trypanosomal activities. The resulting mathematical model would correlate specific structural features or physicochemical properties with biological activity. This model could then be used to predict the activity of new, unsynthesized dihydromikanolide derivatives and prioritize the most promising candidates for synthesis.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD leverages this information to design more potent and selective inhibitors. The molecular docking results for dihydromikanolide (Section 8.1) form the foundation of SBDD. By analyzing the predicted binding mode, medicinal chemists can propose modifications to the dihydromikanolide scaffold to enhance its interactions with the target. For example, if the docking reveals an empty hydrophobic pocket near the ligand, a non-polar group could be added to dihydromikanolide's structure to fill this pocket, potentially increasing binding affinity. Similarly, functional groups could be modified to form additional hydrogen bonds with key residues in the active site. This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. nih.gov

Advanced Analytical and Spectroscopic Research Methods Applied to Dihydromikanolide

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which combine separation methods with spectroscopic detection, are indispensable tools for analyzing complex natural product mixtures, such as those found in plant extracts. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are widely employed for the identification and quantification of compounds like Dihydromikanolide within these intricate matrices researchgate.netresearchgate.net. LC-MS/MS offers enhanced sensitivity and specificity by providing both precursor and fragment ion information, making it ideal for detecting low-abundance compounds and elucidating structural features creative-proteomics.com. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Photo Diode Array detection and High-Resolution Mass Spectrometry (UPLC-PDA-HRMS) or Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QToF-MS/MS) have been instrumental in identifying Dihydromikanolide in extracts of Mikania micrantha researchgate.netup.ac.za.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suited for analyzing volatile and semi-volatile compounds thermofisher.com. GC-MS has been utilized for the identification of Dihydromikanolide, providing both mass spectra (EI-MS) and retention index (RI) data for compound matching against reference libraries researchgate.netresearchgate.netnih.gov. The combination of chromatographic separation with mass spectrometric detection allows for the resolution of complex mixtures and the confident identification of individual components.

While specific mass spectral data for Dihydromikanolide are not extensively detailed in the provided search results, related compounds like Dihydroscandenolide and Deoxymikanolide (B1256466) have reported mass-to-charge (m/z) ratios that illustrate the type of data obtained through these methods.

Compound NameTechnique[M+H]+ m/zFragment Ions (m/z)Reference
DihydroscandenolideHRESIMS337.0241321.0514, 305.0736, 286.0263, 270.0535 plos.org
DeoxymikanolideHRESIMS277.0294269.0351, 253.06253, 242.28345 plos.org

Advanced NMR Spectroscopic Techniques (e.g., solid-state NMR, cryo-probe NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for detailed structural elucidation of natural products. For Dihydromikanolide, a combination of 1D (¹H, ¹³C) and 2D NMR techniques, including COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple-Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), has been extensively used to determine its molecular structure and connectivity plos.orgresearchgate.netresearchgate.netresearchgate.net. These experiments provide crucial information about proton-proton and proton-carbon correlations, enabling the mapping of the entire molecular framework.

Specific ¹H and ¹³C NMR data for Dihydromikanolide, acquired in DMSO-d₆ at 400 MHz, have been reported, providing characteristic chemical shifts and coupling constants essential for structural confirmation google.comgoogle.com.

¹H NMR (DMSO d6, 400 MHz)δ (ppm)MultiplicityAssignment¹³C NMR (DMSO d6)δ (ppm)
0.96s3H13.3
1.25-1.27d3H20.9
1.84-1.89m1H39.7
2.04-2.10m1H41.1
2.49-2.50t1H42.3
2.93-2.98m1H50.3
3.19s1H52.3
3.38-3.39d1H54.9
3.98-3.99d1H57.5
4.62-4.68m1H76.7
5.42-5.43d1H81.8
7.61-7.62d1H128.7
149.9
171.1
176.1

Beyond standard solution-state NMR, advanced techniques like solid-state NMR (SSNMR) are valuable for characterizing compounds in their native solid forms, providing insights into crystalline and amorphous structures preprints.org. While direct applications of SSNMR or cryo-probe NMR to Dihydromikanolide are not detailed in the provided literature, these techniques represent sophisticated methods for obtaining high-resolution structural and dynamic information panacea-nmr.eu.

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Structural Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint that is highly characteristic of a compound's structure and functional groups. FT-IR spectroscopy has been used to identify functional groups in plant extracts and materials, revealing characteristic absorption bands corresponding to hydroxyl (-OH), C-H, and carbonyl (C=O) groups nih.gov. For sesquiterpene lactones like Dihydromikanolide, IR spectroscopy complements other methods by confirming the presence of key functional moieties.

Future Research Directions and Unexplored Avenues for Dihydromikanolide

Elucidation of Novel Biological Targets and Signaling Pathways

The precise molecular mechanisms underlying the bioactivity of dihydromikanolide are not well understood. While the α-methylene-γ-lactone group common to many sesquiterpene lactones is known to react with biological nucleophiles, the specific protein targets of dihydromikanolide have not been identified. researchgate.netnih.gov Future research should prioritize the identification of these targets to clarify its mechanism of action.

Key research objectives should include:

Target Identification: Employing affinity chromatography, activity-based protein profiling (ABPP), and other chemical proteomics approaches to isolate and identify specific binding partners of dihydromikanolide in relevant biological systems, such as Trypanosoma cruzi or various plant and fungal cells. researchgate.net

Pathway Analysis: Once targets are identified, subsequent studies should investigate the downstream signaling pathways that are modulated. For instance, if a particular kinase or transcription factor is identified as a target, its downstream effects on cell proliferation, apoptosis, or metabolic regulation should be explored. Research on similar compounds like Britannin has implicated pathways such as NFκB, Keap1/Nrf2, and AMPK, which could serve as starting points for investigation. nih.govnih.gov

Comparative Studies: Comparing the molecular targets of dihydromikanolide with its close structural analogs, such as mikanolide (B1205340) and deoxymikanolide (B1256466), to understand how subtle structural differences influence target specificity and biological activity. researchgate.net

Research ApproachObjectivePotential Signaling Pathways for Investigation
Affinity ChromatographyIsolate and identify specific protein binding partners.N/A
Activity-Based Protein Profiling (ABPP)Covalently label and identify enzyme targets in complex proteomes.N/A
Kinome/Phosphoproteome ProfilingDetermine effects on cellular signaling cascades post-treatment.MAP Kinase, PI3K/Akt, AMPK
Gene Expression Analysis (RNA-Seq)Identify modulated genes and pathways following exposure.NFκB, Keap1/Nrf2, Apoptosis pathways

Discovery and Characterization of Undiscovered Biosynthetic Enzymes and Genes

The biosynthetic pathway leading to dihydromikanolide in Mikania species is currently unknown. Elucidating this pathway is crucial for understanding its production in nature and for enabling biotechnological production methods. Research should focus on identifying the specific genes and enzymes responsible for its synthesis, which is presumed to originate from the mevalonate (B85504) (MVA) pathway common for sesquiterpenoids. scielo.br

Future research should aim to:

Identify Terpene Synthases: Use genome mining and transcriptomic analysis of Mikania species to identify candidate terpene synthase genes responsible for creating the core germacranolide skeleton of dihydromikanolide.

Characterize Modifying Enzymes: Identify and characterize the cytochrome P450 monooxygenases and other enzymes that perform the subsequent oxidation, cyclization, and reduction steps to convert the initial terpene skeleton into the final dihydromikanolide structure. The conversion of mikanolide to dihydromikanolide involves the reduction of a double bond, suggesting a key reductase enzyme is involved. google.com

Heterologous Expression: Functionally characterize candidate genes by expressing them in heterologous hosts like Saccharomyces cerevisiae or Nicotiana benthamiana to confirm their role in the biosynthetic pathway. mdpi.com

Development of Chemoenzymatic or Biocatalytic Synthesis Routes

Current access to dihydromikanolide relies on isolation from natural sources or semi-synthesis via chemical hydrogenation of the more abundant mikanolide. google.comnih.gov These methods can be inefficient and environmentally burdensome. Chemoenzymatic or fully biocatalytic synthesis routes offer a promising alternative for sustainable and scalable production. mdpi.com

Future efforts in this area could include:

Enzymatic Reduction: Identifying and engineering a specific reductase enzyme that can stereoselectively reduce the exocyclic double bond of mikanolide to produce dihydromikanolide, avoiding the use of heavy metal catalysts. google.com

Engineered Microorganisms: Assembling the entire biosynthetic pathway in a microbial host, such as E. coli or yeast, to enable de novo production from simple sugars. mdpi.com This would first require the identification of the relevant biosynthetic genes as described in the previous section.

Cell-Free Systems: Developing cell-free enzymatic systems that utilize a cascade of purified enzymes to convert a readily available precursor into dihydromikanolide, offering high yields and purity.

Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics, Transcriptomics in relevant non-clinical contexts)

"Omics" technologies are powerful tools for obtaining a systems-level understanding of the effects and roles of natural products. nih.gov Applying these technologies to dihydromikanolide research can provide comprehensive insights into its mechanism of action and its function within the producing organism. Integrated metabolomic and transcriptomic studies have already been used to probe the response of Mikania micrantha to fungal pathogens, providing a methodological framework. mdpi.combiorxiv.org

Future research should leverage "omics" as follows:

Metabolomics: Perform untargeted metabolomic profiling of cells or organisms treated with dihydromikanolide to reveal global changes in metabolic pathways, which can help identify its mode of action (e.g., disruption of amino acid, lipid, or purine (B94841) metabolism). nih.gov

Proteomics: Utilize quantitative proteomics to analyze changes in the proteome of cells upon dihydromikanolide exposure. This can help identify regulated proteins and affected pathways, complementing target identification studies.

Transcriptomics (RNA-Seq): Analyze the transcriptomic response to dihydromikanolide to identify differentially expressed genes, providing clues about the cellular processes it perturbs and the stress responses it elicits. mdpi.com

"Omics" TechnologyApplication to Dihydromikanolide ResearchExpected Outcome
Metabolomics Profile metabolic changes in T. cruzi after treatment.Identification of disrupted metabolic pathways (e.g., energy, amino acid metabolism).
Proteomics Quantify protein expression changes in plant cells exposed to dihydromikanolide.Elucidation of protein-level responses to allelopathic stress.
Transcriptomics Analyze gene expression in Mikania micrantha under conditions that stimulate dihydromikanolide production.Identification of biosynthetic and regulatory genes.

Comprehensive Ecological Role Studies Beyond Current Allelopathic Insights

The ecological role of dihydromikanolide is primarily understood in the context of its allelopathic properties, where it inhibits the germination and growth of competing plant species. researchgate.netresearchgate.net However, its function in the ecology of Mikania is likely more complex.

Future ecological studies should investigate:

Anti-herbivore Defense: Assess the role of dihydromikanolide as a deterrent against insect herbivores and other grazers.

Antimicrobial Defense: Explore its function in defending the plant against pathogenic fungi and bacteria, as antifungal activity has been noted for related compounds from Mikania. researchgate.net

Rhizosphere Interactions: Investigate how dihydromikanolide, when exuded from the roots, influences the composition and function of soil microbial communities, potentially creating a favorable environment for the host plant. mdpi.com

Synergistic Effects: Study potential synergistic or antagonistic interactions between dihydromikanolide and other secondary metabolites produced by Mikania micrantha, such as deoxymikanolide and various flavonoids. researchgate.netmdpi.com

Advanced Structure-Based Drug Design for Mechanistic Probes

Once high-affinity biological targets of dihydromikanolide are identified, structure-based design can be employed to develop more potent and selective molecular probes. nih.gov These probes are invaluable tools for studying the function of the target protein and validating its role in a disease context.

Future directions include:

Structural Biology: Obtaining the high-resolution crystal or cryo-EM structure of dihydromikanolide in complex with its biological target(s).

Computational Modeling: Using the co-crystal structure to perform computational analyses and in silico screening for new scaffolds that mimic the binding of dihydromikanolide. nih.gov

Probe Synthesis: Synthesizing focused libraries of dihydromikanolide analogs with modifications designed to enhance affinity, selectivity, and drug-like properties. This could involve altering the lactone ring or other functional groups to fine-tune reactivity and binding. nih.gov

Exploration of Dihydromikanolide as a Probe for Fundamental Biological Processes

Beyond any direct therapeutic potential, natural products with defined mechanisms of action can serve as powerful chemical probes to dissect fundamental biological processes. If dihydromikanolide is found to interact selectively with a specific protein or pathway, it could be developed into a valuable research tool.

Potential applications include:

Pathway Interrogation: Using dihydromikanolide as a specific inhibitor to study the physiological role of its target protein in cell culture and model organisms.

"Tagging" for Visualization: Synthesizing fluorescently-labeled or biotinylated derivatives of dihydromikanolide to visualize the subcellular localization of its target(s) and track their movement within living cells.

Target Validation: Employing dihydromikanolide as a pharmacological tool to validate a novel protein target for its potential role in a disease, such as the parasitic infections caused by Trypanosoma or Leishmania. nih.gov

Q & A

Q. Key Considerations :

  • Include raw data (mean ± SD) and normalization methods (e.g., solvent-only baselines).
  • Annotate statistical significance (p-values, ANOVA post-hoc tests).
  • Deposit spectral and crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre) .

Conflict Resolution in Research Design

  • Contradictory Solubility Data : If dihydromikanolide’s solubility varies across studies, re-evaluate solvent purity, equilibration time, and temperature controls. Use dynamic light scattering (DLS) to detect aggregates and report Hansen solubility parameters .
  • Irreproducible Synthesis Yields : Audit reagent sourcing (e.g., anhydrous conditions, catalyst lot variability) and employ reaction monitoring (e.g., in situ IR) to identify intermediates .

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7,12-Dimethyl-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.